molecular formula C19H22N6O3 B6584606 N-(3,5-dimethylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251551-75-3

N-(3,5-dimethylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

カタログ番号: B6584606
CAS番号: 1251551-75-3
分子量: 382.4 g/mol
InChIキー: STHVGTLRHJYIMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dimethylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo-pyrazine core fused with a morpholine moiety and an acetamide-linked 3,5-dimethylphenyl group. This structure combines elements of both triazole and pyrazine rings, which are known for their bioactivity in medicinal and agrochemical contexts. The morpholine substituent enhances solubility and bioavailability, while the dimethylphenyl group contributes to lipophilicity and target binding specificity.

特性

IUPAC Name

N-(3,5-dimethylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-13-9-14(2)11-15(10-13)21-16(26)12-25-19(27)24-4-3-20-17(18(24)22-25)23-5-7-28-8-6-23/h3-4,9-11H,5-8,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHVGTLRHJYIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Key structural differences, functional groups, and inferred bioactivities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Triazolo[4,3-a]pyrazine - Morpholine (position 8)
- Acetamide-linked 3,5-dimethylphenyl (position 2)
Hypothesized: Kinase inhibition, agrochemical activity (based on triazolo-pyrazine analogs)
AP-PROTAC-1 (from ) Thieno-triazolo-diazepine - Chlorophenyl
- Dioxopiperidinyl-dioxoisoindolinyl
PROTAC-mediated protein degradation (anticancer applications)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine - Sulfonamide
- Difluorophenyl
Herbicide (ALS inhibitor)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl-acetamide - Methoxy
- Oxazolidinone
Fungicide (oomycete control)
Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) Triazine - Fluorinated alkyl
- Dimethylphenoxy
Herbicide (cellulose biosynthesis inhibitor)

Key Observations :

Core Heterocycle Influence: The triazolo-pyrazine core in the target compound differentiates it from triazolo-pyrimidines (e.g., flumetsulam) and triazines (e.g., triaziflam). AP-PROTAC-1’s thieno-triazolo-diazepine core suggests broader conformational flexibility compared to the rigid pyrazine scaffold .

Substituent Effects: The morpholine group in the target compound likely enhances water solubility compared to the sulfonamide in flumetsulam or the oxazolidinone in oxadixyl. Morpholine is a common pharmacophore in kinase inhibitors (e.g., PI3K/mTOR pathways) .

Functional Group Activity: Acetamide linkages (shared with oxadixyl) are associated with fungicidal activity, but the absence of methoxy or oxazolidinone groups in the target compound suggests a divergent mechanism . PROTACs like AP-PROTAC-1 rely on E3 ligase-binding motifs (e.g., dioxopiperidinyl), which are absent in the target compound, limiting direct functional parallels .

Research Findings and Hypotheses

While direct studies on the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:

  • Agrochemical Potential: Triazolo-pyrazines with morpholine substituents have shown herbicidal activity in preliminary screens, possibly via disruption of plant amino acid biosynthesis .
  • Kinase Inhibition : Morpholine-containing compounds often target ATP-binding pockets in kinases. The dimethylphenyl group may stabilize hydrophobic interactions, as seen in kinase inhibitors like imatinib derivatives .
  • Synthetic Challenges : The triazolo-pyrazine core requires multi-step synthesis, as seen in ’s triazine-pyrrolidine derivatives, which involve condensation and cyclization reactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。